molecular formula C19H19N5Na2O10S3 B12775685 Disodium p-(4,5-dihydro-5-imino-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-1H-pyrazol-1-yl)benzenesulphonate CAS No. 97403-76-4

Disodium p-(4,5-dihydro-5-imino-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-1H-pyrazol-1-yl)benzenesulphonate

Cat. No.: B12775685
CAS No.: 97403-76-4
M. Wt: 619.6 g/mol
InChI Key: TWSPAFSLXUXXNH-UHFFFAOYSA-L
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Description

Disodium p-(4,5-dihydro-5-imino-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration. The compound’s structure includes multiple functional groups, making it versatile for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium p-(4,5-dihydro-5-imino-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-1H-pyrazol-1-yl)benzenesulphonate involves several steps:

    Azo Coupling Reaction: The initial step involves the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo linkage.

    Sulphonation: The resulting azo compound undergoes sulphonation to introduce sulphonate groups, enhancing its solubility in water.

    Methoxylation and Sulphonatooxyethylation:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis process. The final product is purified through crystallization and filtration techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidative products.

    Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, nitro compounds, alkylating agents.

Major Products

The major products formed from these reactions include various substituted azo compounds, amines, and sulphonated derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, disodium p-(4,5-dihydro-5-imino-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-1H-pyrazol-1-yl)benzenesulphonate is used as a pH indicator and in titration experiments due to its color-changing properties under different pH conditions.

Biology

In biological research, this compound is utilized as a staining agent for microscopy, helping to visualize cellular components and structures. Its ability to bind to specific biological molecules makes it valuable in histological studies.

Medicine

In the medical field, the compound is explored for its potential use in diagnostic assays and as a marker in various biochemical tests

Industry

Industrially, the compound is widely used in the textile industry for dyeing fabrics. Its vibrant color and resistance to fading make it a preferred choice for high-quality dyes. It is also used in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo linkage and sulphonate groups play crucial roles in its binding affinity and solubility. In biological systems, it binds to specific proteins and nucleic acids, facilitating their visualization under a microscope.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 5-(4-sulphophenylazo)salicylate
  • Disodium 5-(acetylamino)-4-hydroxy-3-((2-methyl-5-(phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate
  • Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

Uniqueness

Compared to similar compounds, disodium p-(4,5-dihydro-5-imino-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-1H-pyrazol-1-yl)benzenesulphonate stands out due to its unique combination of functional groups, which confer enhanced solubility, stability, and color properties. Its specific structure allows for a broader range of applications, particularly in biological staining and industrial dyeing processes.

Properties

CAS No.

97403-76-4

Molecular Formula

C19H19N5Na2O10S3

Molecular Weight

619.6 g/mol

IUPAC Name

disodium;4-[5-imino-4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C19H21N5O10S3.2Na/c1-12-18(19(20)24(23-12)13-3-5-14(6-4-13)36(27,28)29)22-21-16-11-15(7-8-17(16)33-2)35(25,26)10-9-34-37(30,31)32;;/h3-8,11,18,20H,9-10H2,1-2H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

TWSPAFSLXUXXNH-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=N)C1N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)[O-])OC)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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